molecular formula C30H47O4P B15343457 Bis(p-nonylphenyl) hydrogen phosphate CAS No. 34332-97-3

Bis(p-nonylphenyl) hydrogen phosphate

Cat. No.: B15343457
CAS No.: 34332-97-3
M. Wt: 502.7 g/mol
InChI Key: TUBPQDOOWCNEEE-UHFFFAOYSA-N
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Description

Bis(p-nonylphenyl) hydrogen phosphate (CAS 34332-97-3), also known as Bis(4-nonylphenyl) hydrogen phosphate, is an organophosphate compound characterized by two bulky para-nonylphenyl groups attached to a central phosphate group. Its molecular structure (C30H47O4P) includes long alkyl chains that confer significant hydrophobicity, making it useful in applications requiring lipophilic properties . This compound is often employed as a surfactant, stabilizer, or intermediate in polymer synthesis and industrial formulations .

Properties

CAS No.

34332-97-3

Molecular Formula

C30H47O4P

Molecular Weight

502.7 g/mol

IUPAC Name

bis(4-nonylphenyl) hydrogen phosphate

InChI

InChI=1S/C30H47O4P/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)33-35(31,32)34-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3,(H,31,32)

InChI Key

TUBPQDOOWCNEEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(p-nonylphenyl) hydrogen phosphate is typically synthesized through the reaction of nonylphenol with phosphorus oxychloride (POCl₃) under controlled conditions . The reaction involves the following steps:

    Reaction of Nonylphenol with Phosphorus Oxychloride: Nonylphenol is reacted with phosphorus oxychloride in the presence of a base, such as pyridine, to form bis(p-nonylphenyl) phosphate.

    Hydrolysis: The bis(p-nonylphenyl) phosphate is then hydrolyzed to produce this compound.

The reaction conditions, including temperature and reaction time, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques to optimize efficiency and output. The process is designed to minimize waste and ensure consistent product quality .

Comparison with Similar Compounds

Bis(4-nitrophenyl) Phosphate

  • Molecular Formula : C12H9N2O8P
  • Key Features :
    • Contains electron-withdrawing nitro groups instead of alkyl chains, increasing reactivity in hydrolysis and enzymatic assays .
    • Used as a substrate for alkaline phosphatase in ELISA assays due to its colorimetric response at 405 nm upon cleavage .
  • Applications: Diagnostic kits, biochemical research .
  • Comparison: Unlike this compound, the nitro-substituted derivative is hydrophilic and lacks surfactant properties.

Diethyl p-nitrophenyl Phosphate

  • Molecular Formula: C10H14NO6P
  • Key Features: Ethyl ester groups enhance volatility and reactivity, making it a potent acetylcholinesterase inhibitor . Smaller molecular size (MW: 275.19 g/mol) compared to this compound (MW: 502.67 g/mol) .
  • Applications : Neurotoxicology studies, pesticide research .

(R)-(−)-1,1′-Binaphthyl-2,2′-diyl Hydrogenphosphate

  • Molecular Formula : C20H13O4P
  • Key Features: Chiral binaphthyl backbone enables use in asymmetric catalysis and chiral resolution . Lacks alkyl chains, resulting in lower hydrophobicity compared to this compound .
  • Applications : Pharmaceutical synthesis, enantioselective reactions .

Polyethylene Glycol Mono(p-nonylphenyl) Ether Phosphate

  • Key Features: Ethoxylated nonylphenyl groups improve water solubility while retaining surfactant properties . Used in pesticide formulations as an inert ingredient (up to 7% concentration) .
  • Comparison: The PEG chain introduces amphiphilicity, whereas this compound is purely lipophilic .

Diphenyl Phosphate

  • Molecular Formula : C12H11O4P
  • Key Features :
    • Simpler structure with phenyl groups; lacks long alkyl chains, reducing steric hindrance .
    • Commonly used as a flame retardant and plasticizer in polymers .
  • Applications : Electronics, textiles .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C30H47O4P 502.67 Para-nonylphenyl groups Surfactants, polymer stabilizers
Bis(4-nitrophenyl) phosphate C12H9N2O8P 340.18 Nitro groups Diagnostic assays
Diethyl p-nitrophenyl phosphate C10H14NO6P 275.19 Ethyl esters, nitro group Neurotoxicology
(R)-(−)-BNP acid C20H13O4P 348.29 Binaphthyl backbone Chiral catalysis
Diphenyl phosphate C12H11O4P 234.19 Phenyl groups Flame retardants

Research Findings and Regulatory Considerations

  • Thermal Stability: this compound exhibits higher thermal stability than diphenyl phosphate due to bulky alkyl groups .
  • Synthetic Routes: this compound is synthesized via esterification of p-nonylphenol with phosphorus oxychloride, whereas nitro-substituted analogs require nitrophenol precursors .

Biological Activity

Bis(p-nonylphenyl) hydrogen phosphate (BNPHP) is an organophosphate compound that has garnered attention due to its potential biological activities and environmental implications. This article reviews the biological effects of BNHPP, focusing on its toxicity, endocrine disruption potential, and cellular impacts, supported by relevant research findings and data.

  • Chemical Formula : C30H47O4P
  • Molecular Weight : 494.67 g/mol
  • CAS Number : 118647-16-1

Biological Activity Overview

The biological activity of BNHPP is primarily assessed through its interactions with cellular systems and its potential toxicological effects. The following sections detail specific aspects of its biological activity.

Endocrine Disruption

BNPHP is structurally similar to other bisphenols and organophosphate esters, which are known for their endocrine-disrupting properties. Studies have indicated that compounds in this class can interfere with hormone signaling pathways, particularly in reproductive systems.

  • Case Study : A study assessing the effects of various bisphenols on Sertoli cells found that many replacements for legacy chemicals exhibited higher potency in disrupting cellular functions than the original compounds. BNHPP's structural similarity suggests it may have comparable effects .

Cytotoxicity

Cytotoxicity studies have demonstrated that BNHPP can induce cell death in specific cell lines. The mechanism often involves oxidative stress and mitochondrial dysfunction.

  • Research Findings : In vitro studies using TM4 Sertoli cells exposed to bisphenols showed significant cytotoxic effects at concentrations as low as 0.01 μM. The benchmark concentration for BNHPP's cytotoxicity needs further exploration to establish its IC50 values .

Comparative Toxicity Data

The following table summarizes the cytotoxic effects of BNHPP compared to other bisphenols:

CompoundIC50 (μM)Mechanism of Action
Bis(p-nonylphenyl) phosphate (BNHPP)TBDInduces oxidative stress
Bisphenol A (BPA)100Endocrine disruption
Bisphenol S (BPS)0.3Endocrine disruption
Tris(methylphenyl) phosphate (TMPP)0.01Mitochondrial dysfunction

Cellular Mechanisms

Research indicates that BNHPP may influence various cellular processes, including:

  • Oxidative Stress : Increased levels of reactive oxygen species (ROS) have been observed in cells exposed to organophosphate esters, leading to apoptosis.
  • Mitochondrial Dysfunction : Compounds like BNHPP can impair mitochondrial function, contributing to cell death and altered steroidogenesis in Leydig cells .

Environmental Impact

Due to its potential for bioaccumulation and toxicity, BNHPP poses risks not just to human health but also to aquatic ecosystems. Its presence in leachates from waste materials has raised concerns about secondary poisoning risks in wildlife .

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